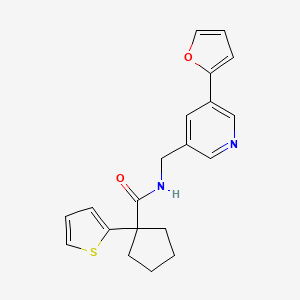

![molecular formula C12H16ClN B2386223 (1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2044705-96-4](/img/structure/B2386223.png)

(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

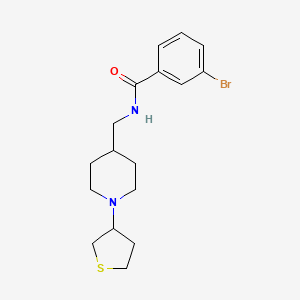

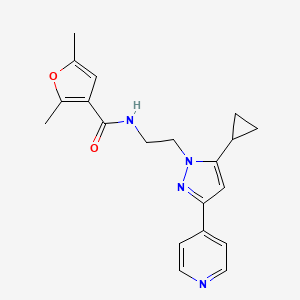

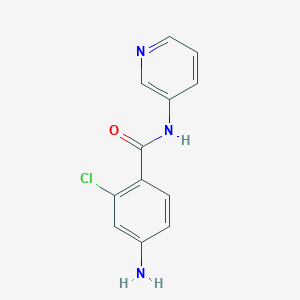

“(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride” is a chemical compound with the CAS Number: 2044705-96-4 . It has a molecular weight of 209.72 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H/t10-,11-,12+;/m1./s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

- The role of cofactor recycling in artificial biocatalytic cascades is crucial. Closed-loop cofactor recycling, which emerged in the 1990s, significantly contributes to biotechnology development. The evolution of redox-neutral closed-loop cofactor recycling has a longer history, closely tied to the enzymology of oxy-functionalized bicyclo[3.2.0]carbocyclic molecules. These molecules play a pivotal role in redox and redox-neutral biocatalysis .

- Oxy-functionalized bicyclo[3.2.0]heptenones and their equivalent heptenols offer opportunities for stereocontrolled assembly. These fused-ring molecules allow the synthesis of valuable products with distinct stereochemistry. Recent research reaffirms their potential in this context .

- BVMOs are enzymes that catalyze the insertion of an oxygen atom into a carbonyl group. The bicyclo[3.2.0]carbocyclic framework serves as a substrate for BVMOs, leading to the formation of various functionalized products. Understanding these enzymatic reactions is essential for synthetic applications .

- ADHs play a critical role in the reduction of carbonyl compounds. In the case of bicyclo[3.2.0]heptanones, ADHs can selectively convert them to the corresponding alcohols. This selectivity is valuable for designing efficient synthetic routes .

- Prostaglandins are bioactive lipid mediators involved in inflammation, pain, and other physiological processes. The bicyclo[3.2.0]carbocyclic scaffold can serve as a precursor for prostaglandin synthesis. Researchers explore its potential in designing novel prostaglandin analogs .

- Closed-loop artificial linear cascade reactions involving bicyclo[3.2.0]carbocyclic molecules can be integrated into coupled-enzyme membrane reactors. These reactors allow continuous and efficient biotransformations, making them promising tools for industrial applications .

Biocatalysis and Enzymology

Stereocontrolled Assembly of Valuable Products

Baeyer–Villiger Monooxygenases (BVMOs)

Alcohol Dehydrogenases (ADHs)

Prostaglandin Synthons

Coupled-Enzyme Membrane Reactors

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the associated precautionary statements .

properties

IUPAC Name |

(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H/t10-,11-,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFJVEPROAMAPP-HSASPSRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC2C1C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@@H]2[C@H]1C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)

![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)